![molecular formula C23H28ClN3O2 B12896125 3-Chloro-N-{4-hydroxy-3,5-bis[(pyrrolidin-1-yl)methyl]phenyl}benzamide CAS No. 91111-99-8](/img/structure/B12896125.png)
3-Chloro-N-{4-hydroxy-3,5-bis[(pyrrolidin-1-yl)methyl]phenyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-N-(4-hydroxy-3,5-bis(pyrrolidin-1-ylmethyl)phenyl)benzamide is a complex organic compound that features a benzamide core substituted with a chloro group, a hydroxy group, and two pyrrolidin-1-ylmethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-(4-hydroxy-3,5-bis(pyrrolidin-1-ylmethyl)phenyl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 3-chlorobenzoic acid with an amine derivative under dehydrating conditions.
Introduction of Hydroxy and Pyrrolidin-1-ylmethyl Groups: The hydroxy group is introduced via a hydroxylation reaction, while the pyrrolidin-1-ylmethyl groups are added through a nucleophilic substitution reaction using pyrrolidine and a suitable leaving group.
Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct positioning of all substituents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-N-(4-hydroxy-3,5-bis(pyrrolidin-1-ylmethyl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Chloro-N-(4-hydroxy-3,5-bis(pyrrolidin-1-ylmethyl)phenyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex organic compounds used in various industries.
Mécanisme D'action
The mechanism of action of 3-Chloro-N-(4-hydroxy-3,5-bis(pyrrolidin-1-ylmethyl)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active site residues, while the pyrrolidin-1-ylmethyl groups can enhance binding affinity through hydrophobic interactions. The chloro group may also participate in halogen bonding, further stabilizing the compound’s interaction with its target.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-N-(4-hydroxyphenyl)benzamide: Lacks the pyrrolidin-1-ylmethyl groups, resulting in different binding properties and reactivity.
N-(4-hydroxy-3,5-bis(pyrrolidin-1-ylmethyl)phenyl)benzamide:
Uniqueness
The presence of both the chloro group and the pyrrolidin-1-ylmethyl groups in 3-Chloro-N-(4-hydroxy-3,5-bis(pyrrolidin-1-ylmethyl)phenyl)benzamide makes it unique in terms of its chemical reactivity and potential for forming diverse interactions with biological targets. This combination of functional groups allows for a wide range of applications in medicinal chemistry and other fields.
Propriétés
Numéro CAS |
91111-99-8 |
|---|---|
Formule moléculaire |
C23H28ClN3O2 |
Poids moléculaire |
413.9 g/mol |
Nom IUPAC |
3-chloro-N-[4-hydroxy-3,5-bis(pyrrolidin-1-ylmethyl)phenyl]benzamide |
InChI |
InChI=1S/C23H28ClN3O2/c24-20-7-5-6-17(12-20)23(29)25-21-13-18(15-26-8-1-2-9-26)22(28)19(14-21)16-27-10-3-4-11-27/h5-7,12-14,28H,1-4,8-11,15-16H2,(H,25,29) |
Clé InChI |
RLOUMJNKENHHFZ-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)CC2=CC(=CC(=C2O)CN3CCCC3)NC(=O)C4=CC(=CC=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


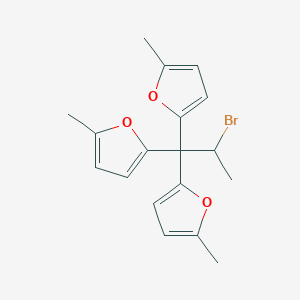
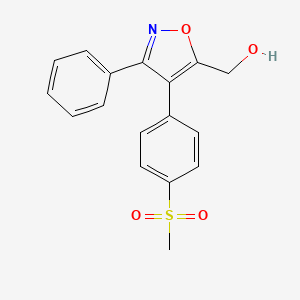
![Benzenesulfonamide, 4-methyl-N-(1H-pyrrolo[2,3-b]pyridin-4-ylmethyl)-](/img/structure/B12896082.png)
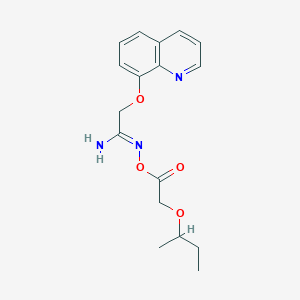
![4-Quinolinamine, 2-(4-fluorophenyl)-N-[2-(4-methyl-1-piperazinyl)ethyl]-](/img/structure/B12896089.png)
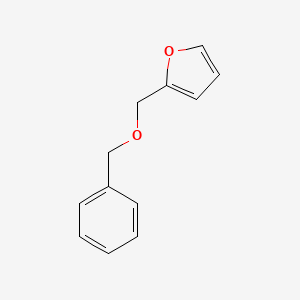
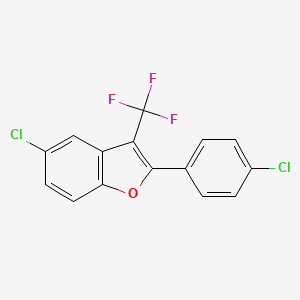
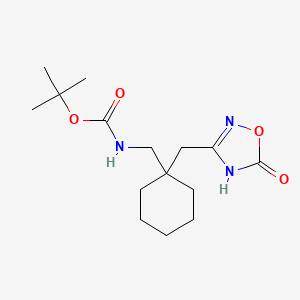


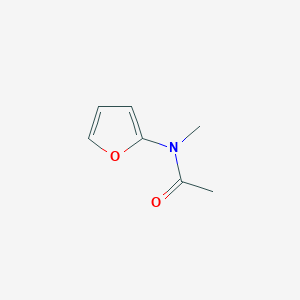
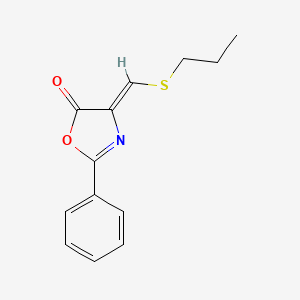
![5-Hydrazinyl-7-methyl-2-phenylimidazo[1,2-a]pyrimidine](/img/structure/B12896144.png)
![7-Methyl-1,2,3,4-tetrahydrodibenzo[b,d]furan](/img/structure/B12896150.png)
